molecular formula C14H8O4 B3183999 9-Oxo-9H-xanthene-3-carboxylic acid CAS No. 106269-39-0

9-Oxo-9H-xanthene-3-carboxylic acid

Cat. No.: B3183999
CAS No.: 106269-39-0
M. Wt: 240.21 g/mol
InChI Key: NXAIAURQPGLUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-9H-xanthene-3-carboxylic acid is a chemical compound with the molecular formula C14H8O4. It belongs to the class of xanthones, which are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound is known for its unique structure and diverse applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-3-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid. This reaction is catalyzed by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The reaction conditions often include heating the reactants to facilitate the formation of the xanthone core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated xanthones, halogenated derivatives, and various substituted xanthones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-xanthene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9-Oxo-9H-xanthene-3-carboxylic acid is unique due to its specific substitution pattern on the xanthone core. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the position and nature of substituents can significantly influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

9-oxoxanthene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIAURQPGLUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332970
Record name 9-Oxo-9H-xanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106269-39-0
Record name 9-Oxo-9H-xanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sample of 9-Oxo-9H-xanthene-3-carboxylic acid methyl ester, compound 4a, (16.6 g, 65.3 mmol) was suspended in 250 mL of 3 N NaOH and 250 mL of EtOH and heated to reflux for 1 h. At that time the EtOH was evaporated and the reaction was poured into 6 N HCl over ice and extracted with large volumes of 1:1 THF/diethyl ether. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated to provide 13.35 g of Compound 5a (55.6 mmol) after drying in a vacuum oven at 50° C. overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 9-oxo-9H-xanthene-3-carboxylic acid methyl ester (3.75 mmol) and 3 N sodium hydroxide (4.12 mmol) in MeOH (30 mL) was heated at reflux for 2 h. The solution was cooled to rt and made acidic with 2 N hydrochloric acid. The mixture was concentrated in vacuo, and then diluted with water. The resultant solid was collected by filtration, washed with water and air-dried to yield the title compound.
Quantity
3.75 mmol
Type
reactant
Reaction Step One
Quantity
4.12 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-9H-xanthene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Oxo-9H-xanthene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
9-Oxo-9H-xanthene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
9-Oxo-9H-xanthene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
9-Oxo-9H-xanthene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
9-Oxo-9H-xanthene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.